molecular formula C6H5ClIN B14865672 5-Chloro-2-iodo-3-methylpyridine

5-Chloro-2-iodo-3-methylpyridine

Cat. No.: B14865672
M. Wt: 253.47 g/mol
InChI Key: OVPYYAACVCANPW-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-3-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClIN It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 5th and 2nd positions, respectively, and a methyl group at the 3rd position

Preparation Methods

The synthesis of 5-Chloro-2-iodo-3-methylpyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

This method is advantageous due to its simplicity and suitability for industrial-scale production.

Chemical Reactions Analysis

5-Chloro-2-iodo-3-methylpyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-iodo-3-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved vary based on the compound’s structure and the biological system being studied .

Comparison with Similar Compounds

5-Chloro-2-iodo-3-methylpyridine can be compared with other halogenated pyridine derivatives, such as:

  • 2-Chloro-5-iodo-3-methylpyridine
  • 2-Chloro-3-iodo-5-methylpyridine
  • 2-Chloro-4-iodo-5-methylpyridine

These compounds share similar chemical properties but differ in the position of the halogen substituents, which can influence their reactivity and applications. The unique combination of chlorine and iodine in this compound makes it particularly valuable for specific synthetic and research purposes .

Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

5-chloro-2-iodo-3-methylpyridine

InChI

InChI=1S/C6H5ClIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3

InChI Key

OVPYYAACVCANPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1I)Cl

Origin of Product

United States

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